molecular formula C23H20ClN3O B11460681 3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11460681
M. Wt: 389.9 g/mol
InChI Key: FSNNZKQRSGBKAO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The structure of this compound features a quinazoline core fused with a pyrazole ring, which is further substituted with phenyl and chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Cyclization with Pyrazole: The quinazoline intermediate is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires heating and the use of catalysts to facilitate the cyclization process.

    Substitution Reactions: The final step involves the introduction of the phenyl and chlorophenyl groups through substitution reactions. This can be achieved using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone or aldehyde groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, thiolates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    4H-pyrano[3,2-h]quinoline: Another heterocyclic compound with antitumor activity.

    7H-pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: Known for its antimicrobial properties.

    Thiazoloquinazoline derivatives: Exhibits antifungal and antioxidant activities.

Uniqueness

3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H20ClN3O/c1-14-20(15-10-12-17(24)13-11-15)23-25-18-8-5-9-19(28)21(18)22(27(23)26-14)16-6-3-2-4-7-16/h2-4,6-7,10-13,22,25H,5,8-9H2,1H3

InChI Key

FSNNZKQRSGBKAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CCCC3=O)NC2=C1C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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